2-Chloroheptane

描述

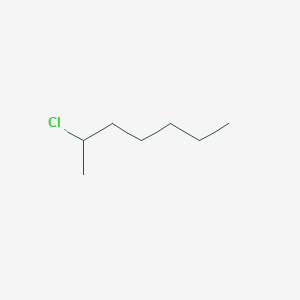

2-Chloroheptane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated derivative of heptane, where a chlorine atom is substituted at the second carbon of the heptane chain. This compound is a colorless liquid and is used in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:

Temperature: Room temperature or slightly elevated temperatures.

Solvent: Often carried out in the absence of a solvent or in a non-polar solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Reactants: Heptane and chlorine gas.

Catalysts: Radical initiators such as benzoyl peroxide.

Conditions: Controlled temperature and pressure to optimize yield and minimize side reactions.

化学反应分析

2-Chloroheptane undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Elimination Reactions:

Dehydrohalogenation: In the presence of a strong base like potassium tert-butoxide, this compound can undergo elimination to form heptenes.

Oxidation Reactions:

Oxidation: Although less common, this compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

科学研究应用

Overview

2-Chloroheptane (C7H15Cl) is a chlorinated alkane that serves as a versatile compound in various scientific and industrial applications. It is characterized by its molecular weight of approximately 134.65 g/mol and is commonly utilized as an intermediate in organic synthesis, a reagent in chemical reactions, and in biochemical studies. This article explores its applications across different fields, supported by data tables and case studies.

Chemical Synthesis

Intermediate in Organic Synthesis:

this compound is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups. This property makes it valuable in creating more complex molecules necessary for pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions:

In addition to serving as an intermediate, this compound is employed in studying reaction mechanisms and kinetics. Its reactivity as an alkyl halide facilitates investigations into nucleophilic substitution and elimination reactions, providing insights into fundamental organic chemistry principles.

Biochemical Studies

Impact on Biological Systems:

Research has shown that this compound can influence biological membranes due to its lipophilic nature. Studies have focused on its interactions with cellular components, which may elucidate the effects of chlorinated hydrocarbons on living organisms. Such investigations are crucial for understanding environmental toxicity and the biological implications of exposure to chlorinated compounds.

Industrial Applications

Solvent Properties:

Due to its nonpolar characteristics, this compound is occasionally utilized as a solvent in industrial applications. Its ability to dissolve various nonpolar substances makes it suitable for processes requiring specific solvent properties.

Chemical Manufacturing:

this compound plays a role in the production of other chemicals and materials, particularly in the synthesis of polymers like polyvinyl chloride (PVC). It acts as a model compound for studying catalytic systems used in polymerization processes.

Case Studies

-

Vibrational Analysis:

A study conducted on the vibrational frequencies of this compound utilized infrared spectroscopy to identify fundamental vibrations, aiding in understanding its molecular structure and behavior under various conditions . -

Catalytic Conversion:

Research examining the influence of catalytic systems on the conversion of this compound highlighted its role as a model compound for PVC production. The study detailed various side reactions that occur during its conversion, providing insights into optimizing industrial processes . -

Biological Interaction Studies:

Investigations into how this compound interacts with biological membranes revealed its potential toxicity profile and environmental behavior, emphasizing the need for further studies on chlorinated hydrocarbons' effects on living systems .

作用机制

The mechanism of action of 2-Chloroheptane primarily involves its reactivity as an alkyl halide. The chlorine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include:

Nucleophilic Attack: The chlorine atom is replaced by a nucleophile, forming a new bond with the carbon atom.

Elimination: The removal of hydrogen and chlorine atoms leads to the formation of double bonds in the carbon chain.

相似化合物的比较

2-Chloroheptane can be compared with other chlorinated heptanes, such as:

- 1-Chloroheptane

- 3-Chloroheptane

- 4-Chloroheptane

Uniqueness:

- Position of Chlorine: The position of the chlorine atom in this compound (second carbon) makes it unique compared to its isomers. This position influences its reactivity and the types of reactions it undergoes.

- Reactivity: The secondary carbon-chlorine bond in this compound is more reactive in nucleophilic substitution reactions compared to primary carbon-chlorine bonds in 1-Chloroheptane.

生物活性

Overview

2-Chloroheptane, an organic compound with the molecular formula CHCl, is a chlorinated derivative of heptane. This compound is primarily utilized in organic synthesis and as a reagent in chemical reactions. Its biological activity has garnered attention due to its potential effects on living organisms and its applications in biochemical studies.

- Molecular Formula : CHCl

- Molecular Weight : 134.65 g/mol

- Boiling Point : 146 °C

- Density : 0.881 g/mL at 25 °C

- Appearance : Colorless to almost colorless liquid

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that chlorinated hydrocarbons, including this compound, may exhibit toxic effects on various biological systems. Studies have shown that exposure to chlorinated compounds can lead to adverse effects on human health and the environment. For instance, chlorinated aliphatic hydrocarbons are known to disrupt endocrine functions and may have carcinogenic properties.

2. Microbial Dehalogenation

A significant area of study involves the microbial degradation of haloalkanes, including this compound. Certain strains of bacteria, such as Mycobacterium tuberculosis, have demonstrated dehalogenation capabilities, converting haloalkanes into less harmful alcohols through hydrolytic mechanisms. This process is critical for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated compounds .

3. Biochemical Studies

This compound has been employed in biochemical studies to understand the interactions between chlorinated hydrocarbons and biological systems. These studies often focus on the compound's reactivity and its potential as a substrate for enzymatic reactions. Research has indicated that the secondary carbon-chlorine bond in this compound is more reactive than primary bonds found in other chlorinated hydrocarbons, making it a valuable subject for investigating nucleophilic substitution reactions .

Case Study 1: Toxicity Assessment

A toxicity assessment was conducted using various concentrations of this compound on cultured human cells. The results indicated that higher concentrations led to significant cytotoxicity, characterized by reduced cell viability and increased apoptosis rates. This study highlights the need for careful handling and regulation of chlorinated compounds in industrial applications.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 10 |

| 50 | 60 | 25 |

| 100 | 30 | 50 |

Case Study 2: Microbial Degradation

In a study examining the microbial degradation of haloalkanes, researchers isolated Mycobacterium strains capable of degrading various chlorinated compounds, including this compound. The study found that these bacteria could effectively convert the compound into its corresponding alcohol, demonstrating their potential use in bioremediation.

| Bacterial Strain | Dehalogenation Efficiency (%) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 75 |

| Mycobacterium smegmatis | 65 |

| Mycobacterium bovis | 50 |

属性

IUPAC Name |

2-chloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLUOSUHFGQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905206 | |

| Record name | 2-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-89-4 | |

| Record name | 2-Chloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the conformational flexibility of 2-chloroheptane?

A1: this compound, like other alkanes, exhibits conformational flexibility due to rotations around its carbon-carbon single bonds. Research using infrared and Raman spectroscopy, combined with computational analysis, has identified five probable conformations for this molecule. [] This flexibility influences its physical and chemical properties, such as its interactions with other molecules.

Q2: How do different analytical techniques contribute to understanding this compound's properties?

A2: Multiple analytical techniques have been employed to characterize this compound. Infrared and Raman spectroscopy provide insights into the molecule's vibrational modes, aiding in identifying its different conformations. [] These techniques offer complementary information about the molecule's structure and bonding. Additionally, gas chromatography can be used to separate and analyze mixtures of isomers, such as those arising from reactions involving this compound. []

Q3: Can this compound provide insights into the structure of mixed alkane crystals?

A3: Yes, studies investigating proton transfer reactions in gamma-irradiated mixed crystals containing 2-chlorohexane, heptane, and octane have provided valuable information about the molecular packing in binary n-alkane crystals. [] The observed increase in the formation of this compound in the presence of octane suggests that the longer octane molecules disrupt the regular packing of heptane molecules in the crystal lattice, influencing the accessibility of specific C-H bonds for proton transfer reactions. This highlights the importance of considering molecular-level interactions when studying the properties of mixed alkane systems.

Q4: Does this compound exhibit any biological activity?

A4: While not a pharmaceutical itself, this compound was investigated for its effect on the ant species Conomyrma pyramica. Interestingly, it did not elicit the same alarm behavior as its isostere, 1,1,1-trifluoromethylheptanone. [] This highlights the importance of subtle structural differences in chemical signaling, even among closely related compounds. This finding contributes to understanding how insects perceive and react to chemical signals in their environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。